3-(2,5-Dimethylphenyl)propionic acid
Overview
Description
3-(2,5-Dimethylphenyl)propionic acid: is an organic compound with the molecular formula C11H14O2 . It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize 3-(2,5-Dimethylphenyl)propionic acid involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with propionic acid. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Grignard Reaction: Another method involves the Grignard reaction, where 2,5-dimethylbenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the desired product after acidification.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,5-Dimethylphenyl)propionic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups on the benzene ring can be substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 3-(2,5-Dimethylphenyl)propanol or 3-(2,5-Dimethylphenyl)propane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-(2,5-Dimethylphenyl)propionic acid is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of aromatic carboxylic acids on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups instead of methyl groups, which can alter its reactivity and biological activity.
3-(2,5-Dichlorophenyl)propanoic acid:
3-(3,5-Dimethylphenyl)propanoic acid: The position of the methyl groups on the benzene ring is different, which can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: 3-(2,5-Dimethylphenyl)propionic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKGBIRIXQUJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536182 | |
Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-75-5 | |
Record name | 2,5-Dimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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